molecular formula C16H18N2 B1261603 Cycloclavine

Cycloclavine

Cat. No.: B1261603
M. Wt: 238.33 g/mol
InChI Key: ZWJHDICNUKHUGE-FVQBIDKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloclavine is a natural product found in Ipomoea hildebrandtii with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cycloclavine, a clavine-type Ergot alkaloid, is known for its unique pentacyclic skeleton. Researchers Netz and Opatz (2016) developed a short convergent route to synthesize racemic this compound in just eight linear steps, highlighting the alkaloid's unique structural features and potential for chemical synthesis (Netz & Opatz, 2016).

Biosynthesis Insights

  • Yan and Liu (2019) explored the biosynthesis of this compound, focusing on the enzyme Aj_EasH from Aspergillus japonicus. Their study revealed unique aspects of cyclopropyl ring formation in this compound biosynthesis, contributing to the understanding of its complex molecular structure (Yan & Liu, 2019).

Biological Evaluation and Potential Applications

  • McCabe and Wipf (2018) conducted the first total synthesis of natural (+)-cycloclavine, revealing significant stereospecificity and unique binding profiles on CNS receptors when compared to other substances like LSD and psilocin. This suggests potential therapeutic applications for this compound in the field of neuroscience (McCabe & Wipf, 2018).

Ergot Alkaloid Diversity

  • Jakubczyk et al. (2015) discovered the biosynthetic pathway of this compound, which includes the formation of a unique cyclopropyl moiety. Their research demonstrated the feasibility of heterologous expression of complex alkaloids like this compound, which is significant for understanding the diversity and potential applications of ergot alkaloids (Jakubczyk et al., 2015).

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene

InChI

InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1

InChI Key

ZWJHDICNUKHUGE-FVQBIDKESA-N

Isomeric SMILES

C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

Canonical SMILES

CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C

Synonyms

cycloclavine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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